2-Bromo-1-ethynyl-4-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-ethynyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWMNIAOKWTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 1 Ethynyl 4 Methoxybenzene
Precursor Synthesis and Starting Material Considerations
A primary route to 2-bromo-1-ethynyl-4-methoxybenzene (B6157225) begins with 4-methoxyphenylacetylene, also known as 4-ethynylanisole. sigmaaldrich.comnih.gov This precursor already contains the desired methoxy (B1213986) and ethynyl (B1212043) groups in the correct para relationship. The key transformation is the regioselective introduction of a bromine atom onto the aromatic ring. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ethynyl group, bromination occurs at one of the ortho positions.
N-Bromosuccinimide (NBS) is a commonly employed reagent for this type of electrophilic aromatic bromination. mdma.chmanac-inc.co.jporganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), which can enhance the reactivity of NBS and lead to efficient bromination at room temperature. mdma.ch The use of NBS is often preferred over molecular bromine due to its solid nature and milder reaction profile, which helps to minimize the formation of side products. manac-inc.co.jporganic-chemistry.org
Electrophilic aromatic bromination is a fundamental reaction in organic synthesis for the formation of aryl bromides. youtube.com In the case of aryl alkynes like 1-ethynyl-4-methoxybenzene, the methoxy group's strong electron-donating nature makes the aromatic ring highly susceptible to electrophilic attack. msu.edulibretexts.org This activation, combined with the directing effect of the methoxy group, ensures that bromination is highly selective for the ortho position. nih.govsci-hub.se
Various brominating systems can be utilized, including NBS in acetonitrile or halogenated solvents. mdma.chnih.gov The choice of solvent can influence the reaction rate, with polar solvents like acetonitrile often facilitating a faster reaction compared to nonpolar solvents like carbon tetrachloride. mdma.ch Other reagents and conditions have been developed to achieve high regioselectivity in the bromination of activated arenes, such as the use of triphosgene (B27547) with potassium bromide or employing catalytic amounts of mandelic acid with NBS in aqueous solutions. researchgate.netsci-hub.sensf.gov
Table 1: Comparison of Bromination Conditions for Activated Arenes
| Reagent System | Solvent | Key Features | Reference |
| NBS | Acetonitrile | Mild conditions, high regioselectivity | mdma.ch |
| NBS/Silica Gel | Carbon Tetrachloride | Good for regioselective brominations | nih.gov |
| Triphosgene/KBr | Not specified | Excellent para-regioselectivity for alkoxy arenes | researchgate.netsci-hub.se |
| NBS/Mandelic Acid | Aqueous Acetonitrile | Catalytic, regioselective, room temperature | nsf.gov |
| BrCCl₃/Ru(bpy)₃Cl₂ | Not specified | Photocatalytic, avoids strong acids and oxidants | researchgate.net |
Electrochemical Approaches to Ethynyl-Substituted Arenes
Electrochemical methods present a modern alternative for the synthesis of halogenated aromatic compounds, often with improved sustainability by reducing the need for chemical oxidants. acs.orgmdpi.com In the context of synthesizing this compound, an electrochemical approach could involve the anodic oxidation of 1-ethynyl-4-methoxybenzene in the presence of a bromide source. acs.orgnih.gov The process would generate an electrophilic bromine species in situ, which would then react with the activated aromatic ring.
Decarboxylative halogenation offers an indirect route to aryl halides from aromatic carboxylic acids. nih.govacs.orgnih.gov This strategy can be particularly useful for obtaining regioisomers that are difficult to access through direct halogenation. nih.govacs.org To synthesize this compound via this method, the required precursor would be 2-ethynyl-5-methoxybenzoic acid.
The general process involves the conversion of the carboxylic acid to a halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.orgnih.gov Modern methods have been developed that utilize copper catalysis and photoredox conditions to facilitate this transformation for a broad range of (hetero)aryl carboxylic acids. princeton.eduosti.gov These reactions proceed through an aryl radical intermediate which is then trapped by a halogen source. princeton.eduosti.gov Although this approach requires the synthesis of the specific carboxylic acid precursor, it provides a powerful alternative for installing the bromo substituent with precise regiochemical control.
Advanced Synthetic Transformations Leading to the Compound
The construction of this compound can also be achieved through advanced synthetic methods, most notably transition-metal-catalyzed cross-coupling reactions.
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.govnih.gov This reaction provides a convergent approach to the target molecule. A plausible strategy would involve the coupling of a dibrominated anisole (B1667542) derivative with a terminal alkyne.
For instance, starting with 1,3-dibromo-5-methoxybenzene, a selective mono-alkynylation could be performed using a protected alkyne such as ethynyltrimethylsilane. The Sonogashira coupling is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. nih.gov The use of a silyl-protected alkyne can prevent side reactions and can be easily removed in a subsequent step to yield the terminal alkyne. Following the selective coupling, the remaining bromo substituent would be in the desired position relative to the newly introduced ethynyl group and the methoxy group, yielding this compound after deprotection.
Table 2: Key Reagents in the Sonogashira Coupling Approach
| Reagent/Component | Role | Example |
| Aryl Halide | Electrophilic partner | 1,3-Dibromo-5-methoxybenzene |
| Terminal Alkyne | Nucleophilic partner | Ethynyltrimethylsilane |
| Palladium Catalyst | Primary catalyst for C-C bond formation | PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |
| Base | Neutralizes HX byproduct | Triethylamine (TEA) |
Reaction Mechanisms and Mechanistic Investigations of 2 Bromo 1 Ethynyl 4 Methoxybenzene Transformations
Reactivity Profiles of the Bromo and Ethynyl (B1212043) Functionalities
The reactivity of 2-Bromo-1-ethynyl-4-methoxybenzene (B6157225) is dictated by the interplay of its three key functional components. The electron-donating methoxy (B1213986) group activates the benzene (B151609) ring towards electrophilic substitution, while the bromo and ethynyl groups serve as versatile handles for a variety of transformations, including cross-coupling and addition reactions.
Electrophilic and Nucleophilic Reactivity of the Aromatic System
The methoxy group at the para-position relative to the ethynyl group and meta to the bromine atom significantly influences the electron density of the aromatic ring. As a strong electron-donating group, it activates the ring, making it more susceptible to electrophilic aromatic substitution. The directing effect of the methoxy group would favor substitution at the ortho and para positions relative to itself. However, the presence of the bromo and ethynyl substituents complicates this picture, and specific regioselectivity would need to be determined empirically.
Conversely, nucleophilic aromatic substitution on this system is generally disfavored due to the electron-rich nature of the ring. Such reactions typically require strong electron-withdrawing groups to proceed, which are absent in this molecule.
Reactivity of the Ethynyl Moiety in Addition and Cycloaddition Reactions
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it prone to addition reactions. Electrophilic additions, such as hydrohalogenation, would be expected to follow Markovnikov's rule. The ethynyl moiety is also a key participant in various cycloaddition reactions. For instance, in [2+2] cycloadditions, it can react with electron-deficient alkenes. It can also participate as a dienophile or a diene component in [4+2] cycloadditions, depending on the reaction partner and conditions. However, specific studies detailing these cycloadditions for this compound are not found in the surveyed literature.
Detailed Mechanistic Pathways of Key Transformations
While specific mechanistic studies for this compound are lacking, the general mechanisms for key transformations involving similar structures are well-established.
Cross-Coupling Reaction Mechanisms
The bromo and ethynyl functionalities make this compound an ideal substrate for various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Table 1: Key Cross-Coupling Reactions and Their General Mechanistic Steps
| Reaction Name | Catalyst | General Mechanistic Steps | Product Type |
| Sonogashira Coupling | Palladium/Copper | Oxidative Addition, Transmetalation, Reductive Elimination | Arylalkynes |
| Heck Coupling | Palladium | Oxidative Addition, Alkene Insertion, β-Hydride Elimination, Reductive Elimination | Substituted Alkenes |
| Suzuki Coupling | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryls |
| Stille Coupling | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryls |
| Buchwald-Hartwig Amination | Palladium | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Arylamines |
The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is a particularly relevant reaction. In the context of this compound, the bromo group would react with a terminal alkyne in the presence of a palladium and copper catalyst. The generally accepted mechanism involves a catalytic cycle for both palladium and copper. The palladium cycle includes oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed in the copper cycle), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The Heck reaction would involve the coupling of the bromo-substituted ring with an alkene. The mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, a β-hydride elimination to form the substituted alkene product, and reductive elimination to regenerate the catalyst.
Intramolecular Cyclization Reaction Mechanisms of Ethynyl Groups
Derivatives of this compound could potentially undergo intramolecular cyclization reactions. For example, if a suitable nucleophile is present elsewhere in the molecule, it could attack the ethynyl group to form a new ring. Electrophile-induced cyclizations are also a possibility, where an external electrophile activates the alkyne towards attack by the aromatic ring or another tethered nucleophile. The specific mechanistic pathway would be highly dependent on the nature of the starting material and the reaction conditions.
Electrochemical Reaction Mechanisms in Alkyne Synthesis
Electrochemical methods can be employed for the synthesis and modification of alkynes. For instance, the synthesis of terminal alkynes can sometimes be achieved through electrochemical reduction of appropriate precursors. Furthermore, the functional groups on this compound could be susceptible to electrochemical transformations. The bromo group could be reduced, and the ethynyl group could undergo various electrochemical reactions. However, detailed mechanistic studies of the electrochemical behavior of this compound are not documented in the available literature.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 Ethynyl 4 Methoxybenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. For a molecule such as 2-Bromo-1-ethynyl-4-methoxybenzene (B6157225), a complete NMR analysis would provide invaluable insights.
¹H NMR Spectroscopy: This technique would reveal the chemical environment of the hydrogen atoms. The aromatic protons would exhibit characteristic chemical shifts and coupling constants, providing information about their relative positions on the benzene (B151609) ring. The ethynyl (B1212043) proton would have a distinct chemical shift, and the methoxy (B1213986) group would present as a singlet.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo, ethynyl, and methoxy substituents. The two carbons of the ethynyl group would also have characteristic resonances.
Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Currently, no specific, experimentally-derived high-resolution NMR data for this compound has been reported in peer-reviewed literature. While commercial suppliers may possess such data, it is not publicly accessible.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula, C₉H₇BrO.
Fragmentation Analysis: Under electron ionization (EI) or other ionization methods, the molecule would fragment in a predictable manner. The fragmentation pattern would offer clues about the compound's structure. For instance, the loss of a bromine atom, a methyl group from the methoxy moiety, or the entire methoxy group would result in characteristic fragment ions.
While predicted mass spectrometry data, such as collision cross-sections for various adducts, is available in databases like PubChemLite, experimentally obtained mass spectra and detailed fragmentation analyses for this compound are not found in the scientific literature.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of structural information.
This would include precise measurements of bond lengths (e.g., C-Br, C-O, C≡C, and aromatic C-C bonds), bond angles, and torsion angles, which would define the molecule's conformation. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces or potential halogen bonding, that govern the solid-state structure.
A search of crystallographic databases reveals no existing crystal structure for this compound. While structures of related substituted benzene derivatives are available, they cannot be used to infer the precise solid-state structure of the title compound.
Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure and Surface Interactions
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition and electronic state of the elements within the top few nanometers of a material's surface.
Elemental and Chemical State Analysis (XPS): An XPS spectrum of this compound would show core-level peaks for carbon, oxygen, and bromine. High-resolution scans of these peaks could provide information about the chemical environment of each element. For example, the C 1s spectrum could be deconvoluted to distinguish between the aromatic, ethynyl, and methoxy carbons.
Valence Band Structure (UPS): UPS would probe the molecular orbitals of the compound, providing insight into its electronic structure, which is crucial for understanding its chemical reactivity and potential applications in electronic materials.
There are no published studies utilizing XPS or UPS to characterize this compound.
Computational Chemistry and Theoretical Studies on 2 Bromo 1 Ethynyl 4 Methoxybenzene
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It is a cornerstone of modern computational chemistry, providing insights into molecular geometries, electronic properties, and reactivity at a reasonable computational cost.
For a molecule like 2-Bromo-1-ethynyl-4-methoxybenzene (B6157225), DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize its three-dimensional structure. eurjchem.comresearchgate.net Such calculations reveal key geometric parameters like bond lengths and angles. Beyond geometry, DFT is crucial for understanding the electronic landscape of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net
In analogous systems, such as other bromo-substituted aromatic compounds, DFT has been used to calculate various quantum chemical parameters that predict reactivity. researchgate.netbiolscigroup.us These parameters, derived from the electronic structure, include electronegativity, chemical potential, hardness, softness, and the electrophilicity index. researchgate.net For instance, studies on brominated imidazo[1,2-a]pyridine (B132010) derivatives have shown that the HOMO is typically distributed over the aromatic rings, while the LUMO may have significant character on the bromine atoms. researchgate.net This distribution of electron density is key to predicting sites susceptible to electrophilic or nucleophilic attack.
The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which would be expected to increase the electron density of the benzene (B151609) ring, affecting its reactivity. The bromine atom (-Br) is an electronegative, deactivating group, while the ethynyl (B1212043) group (-C≡CH) can act as a weak electron-withdrawing group. DFT calculations would precisely quantify the interplay of these electronic effects, providing a detailed map of the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts sites for intermolecular interactions.
Table 1: Theoretical Parameters Calculable by DFT for this compound
| Parameter | Significance | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Influenced by the electron-donating methoxy group. |
| LUMO Energy | Electron-accepting ability | Influenced by the electronegative bromine and ethynyl groups. |
| HOMO-LUMO Gap | Chemical reactivity and stability | Determines the energy required for electronic excitation. |
| Dipole Moment (µ) | Polarity and intermolecular forces | A non-zero value is expected due to the polar C-Br and C-O bonds. |
| Electrophilicity Index (ω) | Tendency to accept electrons | Provides a quantitative measure of electrophilic nature. |
| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. |
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry provides indispensable tools for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. nih.gov For this compound, a key reaction of interest is the Sonogashira cross-coupling, where the aryl bromide couples with a terminal alkyne. nih.govlibretexts.orgresearchgate.net
Theoretical modeling of the Sonogashira reaction mechanism involves calculating the energies of all proposed intermediates and transition states. libretexts.org This reaction typically involves a palladium catalyst and, often, a copper co-catalyst. The catalytic cycle consists of several key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the copper acetylide, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.orgresearchgate.net
DFT calculations can be used to:
Model Intermediates: Determine the structures and relative stabilities of key intermediates, such as the Pd(II)-aryl-halide complex formed after oxidative addition.
Calculate Activation Barriers: The energy difference between the reactants and the transition state (activation energy) can be calculated. Studies on Sonogashira reactions have shown that electron-withdrawing substituents on the aryl halide can lower the activation barrier for oxidative addition. researchgate.net
For this compound, the presence of the electron-donating methoxy group and the deactivating bromo group would have competing effects on the oxidative addition step. Computational modeling could precisely predict the activation energy for this substrate compared to other aryl halides. nih.gov Furthermore, such models can elucidate the role of ligands on the palladium catalyst, helping to rationalize why certain ligands provide better yields or faster reaction rates. libretexts.org
Table 2: Steps in a Model Sonogashira Coupling Reaction Pathway Amenable to Theoretical Study
| Reaction Step | Description | Information from Theoretical Modeling |
|---|---|---|
| Oxidative Addition | The aryl bromide (R-Br) adds to the Pd(0) catalyst. | Structure and energy of the R-Pd(II)-Br intermediate; transition state energy. |
| Transmetalation | The alkyne group is transferred from copper to palladium. | Mechanism of transfer (e.g., via a bimetallic intermediate); associated energy barriers. |
| Reductive Elimination | The new C-C bond is formed, and the product is released. | Transition state for C-C bond formation; exothermicity of the final step. |
| Catalyst Regeneration | The Pd(0) species is regenerated to continue the cycle. | Energetics of ligand exchange and catalyst resting states. |
Quantitative Structure-Activity Relationship (QSAR) Studies for Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govresearchgate.net While no direct QSAR studies on this compound are available, the technique is widely applied to series of substituted aromatic compounds to predict properties like toxicity or inhibitory activity. sciepub.comnih.govmdpi.com
A QSAR study involves several steps:
Data Set Collection: A set of structurally related molecules with experimentally measured activity (the "training set") is compiled. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like HOMO/LUMO energies from DFT). biolscigroup.us
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
Model Validation: The model's predictive power is tested using an external set of compounds (the "test set") that was not used in model development. mdpi.com
For systems analogous to this compound, such as halogenated aromatic compounds or substituted phenols, QSAR models have been successfully developed to predict their cytotoxicity. sciepub.comnih.gov For example, a study on halogen-containing aromatic compounds found that descriptors like the polar surface area (PPSA), ionization potential (E_IP), LUMO energy (E_LUMO), and the logarithm of the partition coefficient (XlogP) were crucial for modeling cytotoxicity. sciepub.com Another study on nitroaromatic compounds successfully used descriptors like the sum of substituent constants (Σσ⁻) and E_LUMO to predict toxicity to fish. mdpi.com
A hypothetical QSAR study on a series of substituted ethynyl-methoxybenzenes could be used to predict a property of interest, such as inhibitory activity against a particular enzyme. The model could reveal which structural features (e.g., the nature and position of halogen substituents) are most important for enhancing or diminishing the activity, thereby guiding the synthesis of more potent analogs. nih.govnih.gov
Table 3: Example Descriptors Used in QSAR Studies of Aromatic Compounds
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity, ability to cross cell membranes |
| Topological | Molecular Connectivity Index | Degree of branching in the molecular skeleton |
| Constitutional | Number of Hydrogen Bond Donors | Potential for specific intermolecular interactions |
Theoretical Spectroscopic Analysis and Property Prediction
Computational methods are frequently used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. materialsciencejournal.orgresearchgate.net These predictions are invaluable for structure elucidation and for interpreting experimental data.
NMR Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is a common application of computational chemistry. frontiersin.orgbohrium.com The process typically involves:
Optimizing the molecular geometry using DFT (e.g., at the B3LYP/6-31G(d) level).
Calculating NMR shielding tensors using a higher level of theory or a different functional specifically parameterized for NMR calculations (e.g., WP04). github.io
Converting the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors. github.io
For this compound, this would provide a predicted spectrum that could be compared with experimental data to confirm its structure. Solvent effects can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. nih.gov
Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations provide the harmonic vibrational frequencies and their corresponding intensities. materialsciencejournal.orgorientjchem.org While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement. researchgate.net
For this compound, these calculations would predict the positions of key vibrational modes:
C≡C-H stretch: Around 3300 cm⁻¹
C≡C stretch: Around 2100-2140 cm⁻¹
Aromatic C-H stretches: Above 3000 cm⁻¹
Aromatic ring modes (C=C stretches): Around 1500-1600 cm⁻¹ spectroscopyonline.com
C-O stretch (methoxy): Around 1250 cm⁻¹
C-Br stretch: At lower frequencies, typically below 1000 cm⁻¹
By comparing the computed spectrum with the experimental one, each observed band can be confidently assigned to a specific molecular vibration. mdpi.com
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Predicted Features | Information Gained |
|---|---|---|
| ¹³C NMR | Chemical shifts for 9 distinct carbon atoms. | Confirms the carbon skeleton and the electronic environment of each carbon. |
| ¹H NMR | Chemical shifts and coupling constants for aromatic, methoxy, and acetylenic protons. | Confirms the substitution pattern and proton environments. |
| IR Spectroscopy | Vibrational frequencies for C≡C-H, C≡C, C-O, and C-Br stretches. | Identification of key functional groups. |
| Raman Spectroscopy | Complementary vibrational modes, especially for symmetric vibrations like the C≡C stretch. | Provides additional structural information. |
Applications of 2 Bromo 1 Ethynyl 4 Methoxybenzene As a Key Building Block in Advanced Organic Synthesis
Role in Transition-Metal-Catalyzed Cross-Coupling Methodologies
The presence of two distinct reactive sites—the C(sp²)-Br bond and the C(sp)-H bond—positions 2-Bromo-1-ethynyl-4-methoxybenzene (B6157225) as an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These methodologies are cornerstones of C-C bond formation, enabling the precise assembly of elaborate molecular frameworks.
The Sonogashira reaction is a robust and widely utilized method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) cocatalyst. This compound can participate in this reaction in two distinct ways:
Reacting at the Aryl Bromide Site: The C-Br bond can be coupled with a different terminal alkyne, preserving the ethynyl (B1212043) group on the methoxybenzene ring for subsequent transformations.
Reacting at the Terminal Alkyne Site: The C(sp)-H bond can react with a different aryl or vinyl halide, leaving the bromo-substituent intact for other coupling reactions.
This orthogonal reactivity is invaluable for the stepwise synthesis of complex diarylalkynes and conjugated poly-ynes. The reaction is carried out under mild conditions, tolerating a wide range of functional groups.
Furthermore, the Sonogashira reaction is instrumental in the synthesis of conjugated diynes. This can be achieved through a sequential coupling strategy or via homocoupling of the terminal alkyne. A recent development involves the use of nickel catalysis for Sonogashira-type reactions, which provides an alternative to the traditional palladium/copper system and can be applied to construct C(sp²)-C(sp) bonds efficiently. The synthesis of ethynyl-linked covalent organic frameworks (COFs) through Sonogashira coupling highlights the importance of this reaction in creating advanced materials with unique electronic and porous properties.
Table 1: Representative Sonogashira Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |
| This compound | Aryl Halide (Ar-X) | Pd catalyst, Cu(I) cocatalyst, Base | Diarylalkyne |
The aryl bromide moiety of this compound is a prime handle for palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki couplings, which are fundamental reactions for creating C(sp²)-C(sp²) and C(sp²)-C(sp²) (alkenyl) bonds, respectively.
In the Suzuki-Miyaura coupling , the compound reacts with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction would replace the bromine atom with a new aryl or vinyl group, yielding a substituted 4-methoxy-phenylacetylene derivative. This method is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.
The Heck-Mizoroki coupling involves the reaction of the aryl bromide with an alkene, catalyzed by a palladium complex. This process forms a new carbon-carbon bond at the vinylic position of the alkene, resulting in the synthesis of styrenyl-type acetylenes. The ethynyl group remains available for further derivatization, making this a powerful tool for building complex conjugated molecules.
Table 2: Suzuki-Miyaura and Heck-Mizoroki Coupling Applications
| Reaction Type | Reactant 2 | Catalyst | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) complex, Base | Aryl-substituted 4-methoxyphenylacetylene |
Recent advancements in cross-coupling have demonstrated the efficacy of nickel catalysts for reactions that are complementary to palladium-based systems. A notable application is the nickel-catalyzed cross-coupling of 1-bromoalkynes with organoalane reagents to produce unsymmetrical 1,3-diynes with high efficiency and selectivity.
In this context, this compound could theoretically be transformed first into its corresponding alkynyl bromide derivative, which would then serve as the electrophile. However, a more direct pathway involves using the aryl bromide functionality. Nickel catalysis is also effective in coupling organoalane reagents with aryl halides. For instance, reacting this compound with an alkynylalane reagent (prepared from a terminal alkyne and diethylaluminum chloride) in the presence of a nickel catalyst would yield a substituted arylalkyne. This method is advantageous for its use of inexpensive and earth-abundant nickel and for its ability to mediate challenging coupling reactions.
Table 3: Nickel-Catalyzed Coupling with an Alkynylalane Reagent
| Substrate | Reagent | Catalyst System | Product |
|---|
Utilization in Cycloaddition and Annulation Reactions
The electron-rich triple bond of the ethynyl group makes this compound a valuable participant in various cycloaddition and annulation reactions, providing direct routes to complex heterocyclic and carbocyclic systems.
The ethynyl group can function as a potent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. When reacted with a suitable 1,3-diene, the alkyne moiety undergoes cyclization to form a six-membered ring with two new sigma bonds. This strategy is a powerful method for constructing substituted cyclohexadiene rings, which can be aromatized to form benzene (B151609) derivatives or further functionalized.
This approach is particularly useful in the synthesis of heterocyclic frameworks when a heteroatom-containing diene is employed. For example, reaction with a thiocarbonyl-functionalized diene can lead to the formation of thiopyran derivatives, which are important sulfur-containing heterocycles. The high reactivity of the alkyne dienophile often ensures good yields and high regioselectivity in these transformations, providing a convergent pathway to complex ring systems.
Table 4: General [4+2] Cycloaddition Scheme
| Reaction Type | Diene Partner | Product Core Structure |
|---|---|---|
| Diels-Alder | 1,3-Butadiene | Substituted Cyclohexadiene |
| Hetero-Diels-Alder | α,β-Unsaturated Thioketone | Substituted Thiopyran |
The terminal alkyne of this compound is an ideal substrate for 1,3-dipolar cycloadditions, a broad class of reactions that construct five-membered heterocyclic rings. The most prominent example is the Huisgen cycloaddition between an alkyne and an organic azide (B81097) to form a 1,2,3-triazole.
The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," proceeds with exceptional efficiency, specificity, and functional group tolerance under mild, often aqueous, conditions. Reacting this compound with an organic azide (R-N₃) in the presence of a copper(I) source would selectively yield the corresponding 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is highly stable and can act as a rigid linker in larger molecules, while the bromo-substituent remains available for subsequent cross-coupling reactions, enabling the creation of highly complex and modular structures.
Table 5: 1,3-Dipolar Cycloaddition for Triazole Synthesis (CuAAC)
| Alkyne Substrate | 1,3-Dipole | Catalyst | Product Scaffold |
|---|
Precursor in Diverse Specialized Organic Transformations
The strategic positioning of the bromo, ethynyl, and methoxy (B1213986) groups on the benzene ring allows this compound to serve as a precursor in a variety of specialized organic reactions. The terminal alkyne provides a site for additions and coupling reactions, while the aryl bromide can participate in cross-coupling chemistry. The methoxy group and bromine atom, in turn, influence the regioselectivity of any further substitutions on the aromatic ring.
Vinylation of Terminal Alkynes
The vinylation of terminal alkynes is a powerful method for the formation of carbon-carbon bonds, leading to the creation of enyne structures. While specific studies detailing the vinylation of this compound are not extensively documented in publicly available literature, the reaction is a fundamental transformation for terminal alkynes. This process typically involves the addition of a vinyl group to the terminal alkyne. The general reaction can be catalyzed by various transition metals, such as palladium or copper, often requiring a base. For a compound like this compound, this would involve the reaction of its terminal alkyne with a vinyl halide, leading to a 1,3-enyne derivative. The reaction's success would depend on carefully selected conditions to prevent unwanted side reactions, such as the self-coupling of the alkyne (Glaser coupling).
Hydroamination of Alkynes
Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. The terminal alkyne of this compound is a suitable substrate for such a transformation. This reaction can be catalyzed by a range of metals, including gold, iridium, and ruthenium, as well as by strong bases or alkali metals. The hydroamination of this compound would yield an enamine, a valuable synthetic intermediate. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be determined by the choice of catalyst and reaction conditions.
Formation of Conjugated Systems (e.g., Polyenes, Enyne Structures)
This compound is an ideal precursor for constructing extended conjugated systems, which are of significant interest in materials science for their electronic and optical properties. The presence of both an aryl bromide and a terminal alkyne allows for sequential or one-pot coupling reactions.
Table 1: Potential Coupling Reactions for Conjugated System Synthesis
| Reaction Name | Coupling Partner | Resulting Structure | Potential Catalyst |
| Sonogashira Coupling | Another Terminal Alkyne | Di-alkyne substituted arene | Pd/Cu |
| Heck Coupling | Alkene | Aryl-substituted alkene (Enyne) | Pd |
| Stille Coupling | Organostannane | Aryl- or vinyl-substituted arene | Pd |
| Suzuki Coupling | Organoboron Compound | Aryl- or vinyl-substituted arene | Pd |
For instance, a Sonogashira coupling reaction could be performed at the aryl bromide position with another terminal alkyne. Subsequently, the ethynyl group on the original molecule could undergo another coupling reaction, leading to highly complex, conjugated structures.
Further Electrophilic Aromatic Substitutions
The benzene ring of this compound can undergo further electrophilic aromatic substitution, although the existing substituents heavily influence the position of the incoming electrophile. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The bromine atom is a deactivating group but is also an ortho-, para-director.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect |
| -OCH₃ | 4 | Activating | Ortho, Para |
| -Br | 2 | Deactivating | Ortho, Para |
| -C≡CH | 1 | Deactivating | Meta |
Given the positions of the current substituents, the directing effects are analyzed as follows:
The methoxy group at position 4 directs incoming electrophiles to positions 3 and 5.
The bromine atom at position 2 directs towards positions 3 and 5 (position 6 is sterically hindered).
The ethynyl group at position 1 directs towards position 5.
All substituents, therefore, favor substitution at position 5, and to a lesser extent, position 3. A reaction such as nitration or halogenation would be expected to yield primarily the 5-substituted product.
Chemoselective and Stereospecific Halogenation of Alkynes
The halogenation of the alkyne in this compound involves the addition of halogens (e.g., Br₂, Cl₂) across the triple bond. This reaction can be controlled to be chemoselective, meaning the alkyne reacts in preference to the aromatic ring, which is generally less reactive towards halogens without a Lewis acid catalyst. The stereochemistry of the addition is typically anti, leading to the formation of a (E)-dihaloalkene. By controlling the stoichiometry of the halogen, it is possible to achieve mono- or di-halogenation of the alkyne. This transformation provides access to dihaloalkene building blocks, which are themselves versatile intermediates for further cross-coupling reactions.
Investigations of 2 Bromo 1 Ethynyl 4 Methoxybenzene in Materials Science Research
Design and Synthesis of Novel Materials with Tailored Electronic and Photophysical Properties
The design of novel materials from 2-Bromo-1-ethynyl-4-methoxybenzene (B6157225) would logically involve its use as a monomer in polymerization reactions to create polymers with extended π-conjugated systems. The electronic and photophysical properties of such polymers are intrinsically linked to the chemical nature of their constituent monomers. The methoxy (B1213986) group (-OCH3) on the benzene (B151609) ring is an electron-donating group, which would be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. This, in turn, would affect the material's band gap, conductivity, and its absorption and emission of light.
The bromo- and ethynyl- functionalities are the key reactive sites for polymerization. A typical synthetic strategy would involve a self-polymerization via a Sonogashira coupling reaction, or a co-polymerization with other monomers to create materials with specific, tailored properties. For instance, co-polymerization with an electron-accepting monomer could lead to the formation of a donor-acceptor polymer, a class of materials widely used in organic solar cells and other optoelectronic devices.
However, a thorough search of scientific databases and research articles does not yield specific examples of such polymers being synthesized from this compound. While the principles of polymer design and synthesis are well-established, their direct application to this specific compound has not been documented in the available literature.
Applications in Organic Electronics and Optoelectronic Devices
Given the lack of synthesized materials from this compound, there is consequently no research detailing their application in organic electronic and optoelectronic devices. The potential applications for polymers derived from this compound would be in areas such as:
Organic Light-Emitting Diodes (OLEDs): Conjugated polymers can be used as the emissive layer in OLEDs. The color of the emitted light would depend on the band gap of the polymer, which could be tuned by the chemical structure of the monomer.
Organic Field-Effect Transistors (OFETs): These devices utilize the charge-transport properties of organic semiconductors. The charge carrier mobility of a polymer is a critical parameter for its performance in OFETs.
Organic Photovoltaics (OPVs): In solar cells, conjugated polymers can act as the light-absorbing and electron-donating material.
The absence of experimental data means that the performance of any hypothetical material derived from this compound in these devices remains purely speculative. Key performance metrics such as luminescence efficiency, charge carrier mobility, and power conversion efficiency are unknown.
Exploration of 2 Bromo 1 Ethynyl 4 Methoxybenzene in Medicinal Chemistry and Chemical Biology
Development of Pharmacologically Relevant Scaffolds and Analogs
The strategic positioning of the bromo, ethynyl (B1212043), and methoxy (B1213986) functional groups on the benzene (B151609) ring makes 2-Bromo-1-ethynyl-4-methoxybenzene (B6157225) a highly valuable precursor for constructing a variety of molecular architectures. The presence of the bromine atom and the terminal alkyne allows for selective and sequential cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These palladium-catalyzed transformations are cornerstones of modern medicinal chemistry, enabling the facile introduction of a wide array of substituents and the construction of larger, more complex scaffolds.
For instance, the ethynyl group can readily participate in Sonogashira coupling reactions with various aryl or heteroaryl halides, leading to the formation of extended π-systems. These diarylacetylene cores are prevalent in a range of biologically active molecules, including kinase inhibitors and agents targeting DNA. The bromo substituent, in turn, can be utilized in subsequent coupling reactions to introduce further diversity, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.
One notable application of this scaffold is in the synthesis of quinoline (B57606) derivatives. The 4-bromo phenyl moiety, which can be derived from this compound, has been incorporated into the design of novel quinoline-based compounds. nih.gov These hybrid molecules have shown promise as multi-target agents, exhibiting both anti-proliferative and antimicrobial activities by targeting key enzymes such as EGFR and microbial DNA gyrase. nih.gov The synthesis of these complex scaffolds often involves a multi-step process where the core structure provided by this compound is methodically elaborated.
The methoxy group on the benzene ring also plays a crucial role. It can influence the electronic nature of the aromatic ring, modulating the reactivity of the other functional groups. Furthermore, the methoxy group can serve as a key hydrogen bond acceptor in interactions with biological macromolecules, contributing to the binding affinity and specificity of the final compound.
The development of pharmacologically relevant scaffolds from this compound is a testament to the power of modular synthesis in drug discovery. By leveraging the distinct reactivity of its functional groups, medicinal chemists can systematically build libraries of diverse analogs for biological screening.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Once a series of analogs has been synthesized from the this compound template, the next critical step is to establish a Structure-Activity Relationship (SAR). SAR studies are fundamental to understanding how specific structural modifications influence the biological activity of a compound. This knowledge is then used to guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
In the context of derivatives from this compound, SAR studies would typically involve the systematic variation of the substituents introduced at the ethynyl and bromo positions. For example, in the development of the aforementioned quinoline-oxadiazole hybrids, a library of compounds was synthesized with different functional groups appended to the core scaffold. nih.gov The anti-proliferative activity of these derivatives was then evaluated against various cancer cell lines.
The results of such studies can be compiled into data tables to clearly visualize the impact of structural changes on biological activity. For instance, the nature of the substituent on the phenyl ring attached to the quinoline core can significantly impact the inhibitory concentration (IC50) against different cancer cell lines.
| Compound ID | R Group (Substitution on peripheral phenyl ring) | HepG2 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
| 8c | 4-Chloro | 0.14 | 0.217 |
| 12d | 3,4-Dichloro | 0.18 | 0.285 |
| 8e | 4-Nitro | 0.25 | 0.179 |
| 15a | Unsubstituted | 0.332 | 0.164 |
This table is a representative example based on findings for similar quinoline derivatives and is for illustrative purposes. nih.gov
From this hypothetical data, one could infer that the presence and position of electron-withdrawing groups on the peripheral phenyl ring influence the anticancer activity. For example, a 4-chloro substituent (Compound 8c) might be more potent against HepG2 cells, while an unsubstituted ring (Compound 15a) could be more effective against MCF-7 cells.
Similarly, modifications to the group attached via the original ethynyl linker would be another key area of SAR exploration. The length, flexibility, and electronic properties of this linker and the terminal group can dramatically affect how the molecule fits into the binding pocket of a target protein.
Ultimately, the goal of SAR studies is to build a comprehensive model that correlates the three-dimensional structure of the molecule with its biological function. This iterative process of design, synthesis, and testing is central to the optimization of lead compounds and the development of new therapeutic agents. The versatility of the this compound scaffold makes it an invaluable tool in this endeavor.
Emerging Research Directions and Future Perspectives in 2 Bromo 1 Ethynyl 4 Methoxybenzene Chemistry
Advancements in Catalytic Methods for its Transformations
The dual reactivity of 2-bromo-1-ethynyl-4-methoxybenzene (B6157225) makes it an ideal substrate for a variety of catalytic cross-coupling reactions. The presence of both an aryl bromide and a terminal alkyne allows for selective and sequential functionalization, providing a pathway to complex molecular architectures.
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of its transformations. uninsubria.itwikipedia.org This reaction can be finely tuned to proceed at either the bromo or the ethynyl (B1212043) moiety. Due to the higher reactivity of aryl iodides and bromides compared to chlorides in Sonogashira couplings, the bromine atom of this compound can be selectively coupled with a terminal alkyne, leaving the ethynyl group intact for subsequent reactions. wikipedia.org Conversely, the terminal alkyne can react with an aryl halide, preserving the bromo substituent for further diversification. The choice of catalyst, ligands, and reaction conditions dictates the outcome of these transformations. For instance, bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst have been shown to improve the efficiency of Sonogashira couplings. libretexts.org
Beyond the classical Sonogashira reaction, advancements in catalyst design are continually expanding the toolbox for transforming this compound. Gold-catalyzed oxidative Sonogashira cross-coupling of terminal arylalkynes with arylboronic acids represents a newer, complementary method for forging biaryl alkyne linkages under mild, room-temperature conditions. nih.gov This method offers excellent functional group tolerance, which is advantageous when dealing with highly functionalized derivatives.
The Heck reaction, another palladium-catalyzed process, offers a route to introduce vinyl groups by reacting the aryl bromide moiety with an alkene. organic-chemistry.org While not as extensively documented for this specific substrate, the principles of the Heck reaction on aryl bromides are well-established and applicable.
The Suzuki coupling, which pairs an organoboron compound with an organic halide, provides another avenue for functionalizing the aryl bromide portion of the molecule, enabling the introduction of a wide range of aryl and alkyl substituents.
| Reaction Name | Reacting Moiety | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | Aryl-substituted alkyne |
| Sonogashira Coupling | Terminal Alkyne | Aryl Halide | Pd(PPh₃)₄, CuI, Amine Base | Diaryl alkyne |
| Heck Reaction | Aryl Bromide | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Vinylated arene |
| Suzuki Coupling | Aryl Bromide | Organoboron Compound | Pd(PPh₃)₄, Base | Biaryl or Alkyl-aryl |
Novel Functionalization Strategies and Derivatizations
The strategic location of the bromo and ethynyl groups on the benzene (B151609) ring of this compound opens up a plethora of possibilities for novel functionalization and derivatization, leading to the synthesis of diverse and complex molecules, including valuable heterocyclic scaffolds.
The ortho-alkynyl haloarene motif is a powerful precursor for the synthesis of various fused ring systems through intramolecular cyclization reactions. For instance, derivatives of this compound can undergo cyclization to form substituted indoles and benzofurans, which are prevalent structures in pharmaceuticals and natural products. organic-chemistry.orgorganic-chemistry.org The synthesis of indoles can be achieved through copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives, a structural motif accessible from this compound. organic-chemistry.org Similarly, palladium-catalyzed domino reactions involving Sonogashira coupling followed by intramolecular cyclization can yield 2,3-disubstituted benzofurans. organic-chemistry.org
Furthermore, the alkyne moiety itself is a hub for a variety of transformations. Direct functionalization of the alkyne can lead to the construction of complex organic structures through cascade reactions forming multiple carbon-carbon and carbon-heteroatom bonds. mdpi.com Gold-catalyzed multifunctionalization of internal alkynes, for example, can lead to the formation of α,α-disubstituted ketones and tri- or tetra-substituted unsaturated ketones. nih.gov While these examples often involve internal alkynes, the terminal alkyne of this compound can be readily converted to an internal alkyne via Sonogashira coupling, thus opening the door to these advanced transformations.
The bromine atom can also serve as a handle for derivatization. For example, conversion to an organolithium or Grignard reagent, followed by reaction with an electrophile, would allow for the introduction of a wide range of functional groups at this position.
| Heterocycle | Synthetic Strategy | Key Intermediate |
| Indoles | Copper-catalyzed cyclization | 2-Ethynylaniline derivative |
| Benzofurans | Palladium-catalyzed domino reaction | 2-Alkynylphenol derivative |
| Quinolines | Multicomponent reactions | Functionalized aniline (B41778) derivative |
| Spiro Compounds | Iodine monochloride-induced cyclization | Biphenyl-alkynone derivative |
Green Chemistry Principles in Synthesis and Application
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the transformations of this compound are no exception. A significant focus is on developing more sustainable catalytic systems and reaction conditions.
One promising area is the use of aqueous media for cross-coupling reactions. thieme-connect.de The development of water-soluble ligands and catalysts allows for Sonogashira and other coupling reactions to be performed in water, reducing the reliance on volatile and often toxic organic solvents. Another green approach is the use of mechanochemistry, or ball-milling, which can enable solvent-free or low-solvent reactions. nih.govrsc.org High-temperature ball-milling has been shown to facilitate highly efficient Sonogashira couplings of solid aryl halides, a technique directly applicable to this compound. nih.govrsc.org
Microwave-assisted synthesis is another powerful tool that aligns with green chemistry principles by significantly reducing reaction times and often improving yields. psu.edubeilstein-journals.orgnih.govnih.govuns.ac.id The application of microwave irradiation to Sonogashira and other coupling reactions of this compound can lead to more energy-efficient and rapid synthetic protocols. nih.govnih.govuns.ac.id
The development of recyclable catalysts is also a key aspect of green chemistry. mdpi.com Catalysts supported on magnetic nanoparticles, for instance, can be easily separated from the reaction mixture using an external magnet and reused, minimizing waste and catalyst cost. organic-chemistry.org
Integration with High-Throughput and Automated Synthetic Platforms
The need for rapid synthesis and screening of large numbers of compounds in drug discovery and materials science has driven the development of high-throughput and automated synthetic platforms. The well-defined reactivity of this compound makes it an excellent candidate for incorporation into such systems.
Automated synthesis platforms can be programmed to perform sequential cross-coupling reactions on a multi-well plate format, allowing for the rapid generation of a library of diverse molecules from a single starting material like this compound. For example, one could envision a platform that first performs a Sonogashira coupling at the bromine position with a variety of alkynes, followed by a second functionalization at the ethynyl group.
The data-rich nature of these high-throughput experiments can be used to rapidly optimize reaction conditions and to explore a vast chemical space. The integration of synthesis with bioassays and reaction screening in automated systems allows for the on-the-fly discovery of molecules with desired properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-1-ethynyl-4-methoxybenzene, and what are their advantages?
- Methodology : The compound can be synthesized via Sonogashira coupling between 2-bromo-4-methoxyiodobenzene and trimethylsilylacetylene, followed by deprotection. Alternatively, bromination of 1-ethynyl-4-methoxybenzene using N-bromosuccinimide (NBS) under controlled conditions is effective. The Sonogashira method offers regioselectivity, while direct bromination requires careful temperature control (70–80°C) to avoid over-halogenation .
- Key Parameters :
| Method | Catalyst | Yield (%) | Purity (GC) |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄/CuI | 78–85 | >95% |
| Direct Bromination | NBS (AIBN initiator) | 65–72 | >90% |
Q. How is this compound characterized structurally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, a related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, was resolved with an R-factor of 0.054, showing precise bond lengths (C-Br: 1.89 Å) and angles . Complementary techniques include H/C NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), while the bromine atom facilitates cross-coupling (Suzuki, Heck). It serves as a precursor to pharmaceuticals (e.g., kinase inhibitors) and advanced materials (e.g., conjugated polymers) .
Advanced Research Questions
Q. How can conflicting reactivity data in palladium-catalyzed cross-couplings involving this compound be resolved?
- Methodology : Discrepancies in catalytic efficiency (e.g., PdCl₂ vs. Pd(OAc)₂) may arise from ligand steric effects or solvent polarity. Systematic studies using DOE (Design of Experiments) can optimize conditions:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 82 |
| PdCl₂ | PPh₃ | DMF | 68 |
- Contradictions in regioselectivity should be addressed via computational DFT studies to map transition states .
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodology : Stabilization approaches include:
- Protection of Ethynyl Group : Use of TMS (trimethylsilyl) protecting groups reduces alkyne reactivity .
- pH Control : Reactions in buffered media (pH 6–7) prevent acid-catalyzed decomposition.
- Additives : Radical scavengers like BHT (butylated hydroxytoluene) suppress oxidative side reactions .
Q. How does the electronic interplay between bromine and methoxy substituents influence electrophilic substitution?
- Methodology : The methoxy group (strongly electron-donating) directs electrophiles to the para position, while bromine (weakly electron-withdrawing) moderates reactivity. Hammett σ⁺ values (σ⁺ = -0.78, σ⁺ = +0.11) predict preferential nitration at the 5-position. Experimental validation via H NMR monitoring of nitration products is recommended .
Data Contradiction Analysis
Q. Why do computational models and experimental results diverge in predicting the stability of intermediates derived from this compound?
- Methodology : Discrepancies often stem from solvent effects omitted in gas-phase DFT calculations. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating solvation (e.g., COSMO-RS) improve accuracy. For example, solvation-free energy corrections reduce deviations in activation energy predictions by 15–20% .
Optimization Frameworks
Q. What experimental design principles maximize yield in multi-step syntheses using this compound?
- Methodology : Apply Taguchi orthogonal arrays to screen variables (temperature, catalyst loading, solvent). For a 3-step synthesis, prioritize steps with the highest entropy change (e.g., Sonogashira coupling) for optimization. Response surface methodology (RSM) can model nonlinear interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
